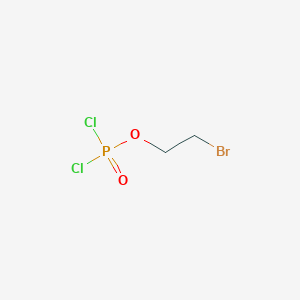
Micranoic acid A
Übersicht
Beschreibung
Micranoic acid A is a novel octanortriterpenoid compound isolated from the leaves and stems of Schisandra micrantha, a plant indigenous to Yunnan Province of China . This compound features an unusual octanorlanostane skeleton, which is characterized by the oxidative fission of the C-17 and C-20 bond, with C-17 being oxidized to the ketone level .
Vorbereitungsmethoden
Micranoic acid A is isolated from the leaves and stems of Schisandra micrantha. The extraction process involves the use of petroleum ether and ethyl acetate as solvents . The structures of micranoic acids A and B were determined by one-dimensional and two-dimensional nuclear magnetic resonance spectroscopic analysis . The preparation of this compound does not involve any industrial production methods as it is primarily obtained through natural extraction from the plant source .
Analyse Chemischer Reaktionen
Micranoic acid A undergoes various chemical reactions, including oxidation and reduction. The compound contains a ketone group, a carboxylic acid group, and a double bond, which makes it reactive under different conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Micranoic acid A has shown potential in various scientific research applications. It has been studied for its biological activities, including anti-HIV, anti-tumor, and anti-oxidant properties . The compound has also been investigated for its potential use as an estrogen receptor modulator and its antagonistic effect against farnesoid X receptor . Additionally, this compound has shown inhibitory effects against herpes simplex virus type 2 and adenovirus . These properties make it a valuable compound for research in chemistry, biology, medicine, and industry .
Wirkmechanismus
The mechanism of action of micranoic acid A involves its interaction with various molecular targets and pathways. The compound’s unique octanorlanostane skeleton allows it to interact with specific enzymes and receptors, leading to its observed biological activities . For example, its anti-HIV activity is attributed to its ability to inhibit reverse transcriptase and polymerase enzymes . The anti-tumor activity is believed to be due to its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Micranoic acid A is unique due to its octanorlanostane skeleton, which distinguishes it from other triterpenoids. Similar compounds include micranoic acid B, kadsuric acid, 3β-hydroxy-lanost-9(11),24(25)-dien-26-oic acid, and schizandronic acid . These compounds share some structural similarities but differ in their specific functional groups and biological activities . For instance, micranoic acid B has a similar structure but lacks the entire C-17 side chain . Kadsuric acid and schizandronic acid also share some structural features but have different biological activities .
Eigenschaften
IUPAC Name |
3-[(3aS,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-oxo-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-14(2)15-6-7-17-16(20(15,3)11-10-19(24)25)8-12-22(5)18(23)9-13-21(17,22)4/h8,15,17H,1,6-7,9-13H2,2-5H3,(H,24,25)/t15-,17+,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVFSMMYZKBYGK-JVRYAFQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2C(=CCC3(C2(CCC3=O)C)C)C1(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]3([C@]2(CCC3=O)C)C)[C@@]1(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)



![5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B15989.png)


![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)



